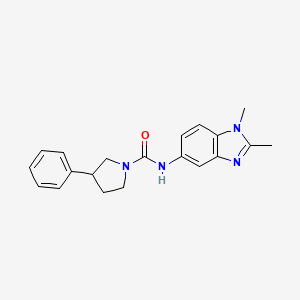
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-3-phenyl-1-pyrrolidinecarboxamide
Vue d'ensemble
Description
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-3-phenyl-1-pyrrolidinecarboxamide, also known as DM-PHARMA, is a novel chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DM-PHARMA is a pyrrolidinecarboxamide derivative that has been synthesized through a series of chemical reactions. In
Mécanisme D'action
The exact mechanism of action of N-(1,2-dimethyl-1H-benzimidazol-5-yl)-3-phenyl-1-pyrrolidinecarboxamide is not fully understood, but it is believed to exert its therapeutic effects through the modulation of various signaling pathways. N-(1,2-dimethyl-1H-benzimidazol-5-yl)-3-phenyl-1-pyrrolidinecarboxamide has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. N-(1,2-dimethyl-1H-benzimidazol-5-yl)-3-phenyl-1-pyrrolidinecarboxamide has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-3-phenyl-1-pyrrolidinecarboxamide has been shown to have several biochemical and physiological effects. N-(1,2-dimethyl-1H-benzimidazol-5-yl)-3-phenyl-1-pyrrolidinecarboxamide has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. N-(1,2-dimethyl-1H-benzimidazol-5-yl)-3-phenyl-1-pyrrolidinecarboxamide has also been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases. Additionally, N-(1,2-dimethyl-1H-benzimidazol-5-yl)-3-phenyl-1-pyrrolidinecarboxamide has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-3-phenyl-1-pyrrolidinecarboxamide has several advantages for lab experiments, including its high potency and selectivity. N-(1,2-dimethyl-1H-benzimidazol-5-yl)-3-phenyl-1-pyrrolidinecarboxamide has been shown to exhibit potent anti-cancer and anti-inflammatory effects at low concentrations. Additionally, N-(1,2-dimethyl-1H-benzimidazol-5-yl)-3-phenyl-1-pyrrolidinecarboxamide has been shown to be selective for cancer cells, with little to no toxicity towards normal cells. However, N-(1,2-dimethyl-1H-benzimidazol-5-yl)-3-phenyl-1-pyrrolidinecarboxamide has some limitations for lab experiments, including its poor solubility in aqueous solutions and its instability in physiological conditions.
Orientations Futures
There are several future directions for the research of N-(1,2-dimethyl-1H-benzimidazol-5-yl)-3-phenyl-1-pyrrolidinecarboxamide. One potential direction is the development of N-(1,2-dimethyl-1H-benzimidazol-5-yl)-3-phenyl-1-pyrrolidinecarboxamide as a novel anti-cancer drug. Further studies are needed to determine the optimal dosage and administration of N-(1,2-dimethyl-1H-benzimidazol-5-yl)-3-phenyl-1-pyrrolidinecarboxamide for cancer treatment. Another potential direction is the investigation of N-(1,2-dimethyl-1H-benzimidazol-5-yl)-3-phenyl-1-pyrrolidinecarboxamide as a neuroprotective agent for the treatment of neurodegenerative diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(1,2-dimethyl-1H-benzimidazol-5-yl)-3-phenyl-1-pyrrolidinecarboxamide and to optimize its chemical structure for improved efficacy and stability.
Applications De Recherche Scientifique
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-3-phenyl-1-pyrrolidinecarboxamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. N-(1,2-dimethyl-1H-benzimidazol-5-yl)-3-phenyl-1-pyrrolidinecarboxamide has been shown to exhibit potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, N-(1,2-dimethyl-1H-benzimidazol-5-yl)-3-phenyl-1-pyrrolidinecarboxamide has been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. N-(1,2-dimethyl-1H-benzimidazol-5-yl)-3-phenyl-1-pyrrolidinecarboxamide has also been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-(1,2-dimethylbenzimidazol-5-yl)-3-phenylpyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-14-21-18-12-17(8-9-19(18)23(14)2)22-20(25)24-11-10-16(13-24)15-6-4-3-5-7-15/h3-9,12,16H,10-11,13H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDPIHARPNJRZOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C=CC(=C2)NC(=O)N3CCC(C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-3-phenyl-1-pyrrolidinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,4,6-trimethyl-1,2-dioxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl benzoate](/img/structure/B4067934.png)
![1-(4-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethoxy}phenyl)-N-(4-methylbenzyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4067937.png)
![2-{3-[2-(3-methyl-2-thienyl)vinyl]-1-phenyl-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B4067948.png)
![3-chloro-4-methoxy-N-{[(3-oxo-1,3-dihydro-2-benzofuran-5-yl)amino]carbonothioyl}benzamide](/img/structure/B4067953.png)
![N~2~-(3-chlorophenyl)-N~1~-mesityl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4067960.png)
![N-(2-methylbenzyl)-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4067963.png)
![N-allyl-2-({N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}amino)benzamide](/img/structure/B4067972.png)
![5-(4-methoxyphenyl)-1,3-dimethyl-6-(3-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B4067984.png)
![7-(cyclopropylmethyl)-2-[3-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B4068000.png)
![2-{[N-(2-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B4068008.png)
![1-(4-{2-[(2-methylphenyl)amino]-2-oxoethoxy}phenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4068021.png)
![2-(butylsulfinyl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B4068032.png)
![N-(2,5-dimethoxyphenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4068038.png)
![2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)-N-(2-phenylethyl)benzamide](/img/structure/B4068040.png)